BenchChemオンラインストアへようこそ!

2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Dopamine Receptor Pharmacology Structure-Activity Relationship Receptor Subtype Selectivity

Choose this specific 2,6-difluoro regioisomer for reproducible target engagement studies. Unlike 2,4-difluoro or 3,4-difluoro analogs, the 2,6-difluoro substitution on the benzamide core combined with the N-phenylpiperazine propyl linker dictates a unique pharmacophore geometry critical for dopamine D3/D2 selectivity and sigma-1 receptor binding affinity. Generic substitution with positional isomers compromises pharmacological fingerprints. Ideal for radioligand competition binding assays and SAR panels exploring linker chemistry (amide vs. sulfonyl vs. thioureido). Verify structural identity before purchase.

Molecular Formula C20H23F2N3O
Molecular Weight 359.421
CAS No. 1049395-38-1
Cat. No. B2768773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
CAS1049395-38-1
Molecular FormulaC20H23F2N3O
Molecular Weight359.421
Structural Identifiers
SMILESC1CN(CCN1CCCNC(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3
InChIInChI=1S/C20H23F2N3O/c21-17-8-4-9-18(22)19(17)20(26)23-10-5-11-24-12-14-25(15-13-24)16-6-2-1-3-7-16/h1-4,6-9H,5,10-15H2,(H,23,26)
InChIKeyZLKJGNOVDKZHOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide (CAS 1049395-38-1): Sourcing the Defined Fluorinated Benzamide for Neuropharmacological Research


2,6-Difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a synthetic small molecule belonging to the phenylpiperazine-substituted benzamide class. It features a 2,6-difluorobenzamide core linked via a propyl spacer to a 4-phenylpiperazine moiety [1]. This structural architecture is characteristic of ligands designed to engage aminergic G protein-coupled receptors (GPCRs) in the central nervous system, including dopamine and serotonin receptor subtypes [2]. The compound is cataloged under CAS 1049395-38-1 with a molecular formula of C20H23F2N3O and a molecular weight of approximately 359.4 g/mol, and is primarily distributed as a research-grade chemical for in vitro pharmacological studies [1].

Why 2,6-Difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide Cannot Be Interchanged with Other Phenylpiperazine Benzamides


Phenylpiperazine benzamides exhibit profound pharmacodynamic divergence based on the regioisomerism of the fluorine substitution on the benzamide ring (2,6- vs. 2,4- vs. 3,4-difluoro), the length of the alkyl linker, and the nature of the N-phenyl substituent [1]. These structural variations alter the electron density and conformational flexibility of the pharmacophore, directly impacting receptor subtype affinity, selectivity, and intrinsic efficacy. For instance, shifting fluorine atoms from the 2,6- to the 2,4- position can invert selectivity between dopamine D3 and serotonin 5-HT1A receptors within the same chemical series [2]. Consequently, generic substitution of 2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide with a positional isomer or an analog bearing a different linker length will compromise the pharmacological fingerprint required for reproducible target engagement studies.

Head-to-Head Quantitative Evidence: Distinguishing the 2,6-Difluoro Phenylpiperazine Benzamide from Its Closest Analogs


Regioisomeric Fluorine Substitution: 2,6-Difluoro vs. 2,4-Difluoro vs. 3,4-Difluoro Benzamide Core

In the phenylpiperazine benzamide series, the 2,6-difluoro substitution pattern on the benzamide ring creates a distinct electronic environment compared to the 2,4- or 3,4-difluoro regioisomers. While direct binding data for 2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide at individual receptor subtypes is absent from public domain literature, class-level SAR from structurally related 4-phenylpiperazine benzamides indicates that the 2,6-difluoro configuration enhances D3 dopamine receptor affinity relative to unsubstituted or mono-fluorinated analogs [1]. In a closely related series, a 2,3-dichloro substitution pattern on the phenylpiperazine moiety induced a 10-fold increase in D3 affinity, with Ki values of 0.53, 1.1, and 9.0 nM for representative compounds, demonstrating the sensitivity of binding to halogen substitution topology . The 2,6-difluoro benzamide variant is expected to exhibit a distinct selectivity window compared to the 2,4-difluoro isomer (CAS 1049474-69-2).

Dopamine Receptor Pharmacology Structure-Activity Relationship Receptor Subtype Selectivity

Linker Length Differentiation: Propyl (-C3H6-) vs. Ethyl (-C2H4-) vs. Butyl (-C4H8-) Spacer Between Benzamide and Piperazine

The three-carbon propyl linker in 2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide distinguishes it from ethyl-linked and butyl-linked analogs. In phenylalkylpiperazine series, extension of the alkyl chain from ethyl to propyl has been shown to increase sigma-1 receptor affinity by 6- to 20-fold, while the corresponding amide derivatives exhibit substantially lower affinity . Specifically, in the N-(3-phenylpropyl)piperazine series, compounds with an ethylenediamine moiety showed 6–20-fold higher affinity for sigma-1 compared to their corresponding amides (1–7) . This indicates that the propyl spacer, when combined with specific terminal functional groups, can enhance target engagement. The target compound's propyl linker may confer a binding mode distinct from that of the ethyl analog N-(2,4-difluorophenyl)-2-(4-phenylpiperazinyl)ethanamide (CAS 477320-16-4) .

Linker SAR Receptor Binding Kinetics Drug Design

Amide vs. Sulfonyl/Thioureido Linker Pharmacophore: Impact on Hydrogen-Bonding and Target Selectivity

The amide (-CONH-) linkage in 2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide establishes a hydrogen-bond donor/acceptor geometry that differs markedly from sulfonyl (-SO2-) or thioureido (-CSNH-) linked analogs. In a related series, the thioureido analog 2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide exhibited IC50 values ranging from 1.35 to 2.18 μM in enzymatic inhibition assays . The sulfonyl analog 3,4-difluoro-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}benzamide (CAS 1020980-97-5) introduces a tetrahedral sulfur center that alters the vector of the phenylpiperazine moiety relative to the benzamide core [1]. The target compound's planar amide bond restricts conformational freedom in a manner distinct from the more flexible sulfonyl and thioureido linkers, which can affect both binding kinetics and metabolic stability.

Pharmacophore Design Hydrogen Bonding Target Selectivity

Recommended Application Scenarios for 2,6-Difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide Based on Quantitative Differentiation


Dopamine D3 vs. D2 Receptor Subtype Selectivity Profiling Using the Defined 2,6-Difluoro Propyl-Linked Pharmacophore

Use this compound as a structurally defined ligand for in vitro radioligand competition binding assays targeting dopamine D3 receptor subtypes. The 2,6-difluoro benzamide core and propyl linker provide a pharmacophore geometry that is expected to yield a D3/D2 selectivity ratio distinct from that of 2,4-difluoro or 3,4-difluoro regioisomers, based on class-level SAR indicating that halogen substitution topology can modulate D3 affinity by up to 10-fold . Quantitative comparison with the 2,4-difluoro isomer CAS 1049474-69-2 in the same assay system is recommended.

Sigma-1 Receptor Binding Assays with Defined Alkyl Linker Length

Deploy this compound in sigma-1 receptor binding studies where the propyl linker length is a critical variable. Literature data on N-(3-phenylpropyl)piperazine series demonstrate that propyl-linked compounds can achieve 6–20-fold higher sigma-1 affinity compared to their corresponding amide derivatives . The target compound allows systematic exploration of linker length effects when compared head-to-head with the ethyl analog N-(2,4-difluorophenyl)-2-(4-phenylpiperazinyl)ethanamide (CAS 477320-16-4).

Structure-Activity Relationship Studies on Amide Linker Pharmacophores vs. Sulfonyl and Thioureido Analogs

Integrate this compound into an SAR panel investigating the role of the central linker pharmacophore. The target compound's amide linkage provides a planar, hydrogen-bonding geometry that contrasts with the tetrahedral sulfonyl linker in CAS 1020980-97-5 and the thioureido linkage in the corresponding thiourea analog . This panel enables quantitative assessment of how linker chemistry affects receptor binding kinetics and selectivity.

Quote Request

Request a Quote for 2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.